5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
Description
5-Oxaspiro[2.5]octan-6-ylmethanamine hydrochloride (CAS: 1384431-19-9) is a spirocyclic amine derivative with a molecular formula of C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . It features a unique spiro[2.5]octane core, where an oxygen atom is incorporated into the smaller ring (oxaspiro), and a primary amine group is attached to the larger ring at position 5. This compound is primarily utilized as a building block in organic synthesis and drug discovery, with global suppliers such as Enamine Ltd and Phoenix Colours offering it for research purposes .
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-4-8)6-10-7;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIWVWJAFNXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)COC1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride typically involves the formation of the oxaspiro ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring. The methanamine group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in 5-oxaspiro[2.5]octan-6-ylmethanamine hydrochloride readily participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like dimethyl sulfoxide (DMSO) to form secondary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base such as triethylamine.
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, DMSO, 25°C | N-Methyl derivative | 82% | |
| Acylation | AcCl, Et₃N, THF | Acetamide derivative | 75% |
Oxidation Reactions
The spirocyclic ether ring and amine moiety undergo oxidation under controlled conditions:
-
Amine Oxidation : Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in methanol, the primary amine is oxidized to a nitroso intermediate.
-
Ring-Opening Oxidation : The oxaspiro ring can be cleaved with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media to yield dicarboxylic acids .
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ | MeOH, 40°C | Nitroso compound | Partial epimerization observed |
| KMnO₄ | H₂SO₄, 60°C | Hexanedioic acid derivative | Requires extended reaction time |
Reductive Amination
The compound serves as a substrate for reductive amination with ketones or aldehydes. For instance, reaction with cyclohexanone in the presence of sodium cyanoborohydride (NaBH₃CN) yields a secondary amine with retained spirocyclic integrity .
| Carbonyl Source | Reducing Agent | Solvent | Yield |
|---|---|---|---|
| Cyclohexanone | NaBH₃CN | MeOH | 68% |
| Benzaldehyde | NaBH₄ | THF | 55% |
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under acidic or basic conditions:
-
Acidic Hydrolysis : In HCl/EtOH, the ether ring opens to form a diol intermediate, which can further react .
-
Base-Induced Rearrangement : Treatment with NaOH in aqueous ethanol triggers a retro-aldol reaction, generating smaller cyclic fragments .
Stability and Reaction Optimization
Key factors influencing reaction outcomes include:
Scientific Research Applications
MetAP2 Inhibition
One of the primary applications of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride is as a modulator of methionine aminopeptidase 2 (MetAP2). MetAP2 plays a crucial role in various physiological processes, including protein synthesis and cell proliferation. Inhibitors of MetAP2 have shown promise in treating obesity and related metabolic disorders by ameliorating insulin resistance and reducing hepatic lipid content .
Mechanism of Action:
The compound acts by inhibiting MetAP2 activity, which leads to increased production of thioredoxin—a protein involved in antioxidant defense and cellular redox balance. This modulation can stimulate anti-obesity processes across multiple organs, making it a potential candidate for treating conditions such as type 2 diabetes and cardiovascular diseases associated with obesity .
Treatment of Obesity and Related Conditions
Research indicates that compounds like 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride can be effective in inducing weight loss and managing obesity-related co-morbidities. By targeting MetAP2, these compounds can help reduce fat accumulation and improve metabolic health .
Clinical Implications:
Studies have suggested that administration of this compound can lead to significant weight loss in subjects with obesity, alongside improvements in associated conditions such as hypertension and dyslipidemia .
Pharmacological Studies
A series of pharmacological studies have evaluated the effects of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride on metabolic parameters in animal models. These studies typically involve administering the compound to obese rodents and measuring changes in body weight, fat distribution, and metabolic markers such as glucose tolerance and lipid profiles.
Findings:
- Weight Loss: Significant reductions in body weight were observed after treatment with the compound compared to control groups.
- Metabolic Improvements: Enhanced insulin sensitivity was noted, indicating potential benefits for type 2 diabetes management.
Isotopically Labeled Compounds
Research has also explored isotopically labeled derivatives of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride for use in pharmacokinetic studies. These compounds allow for tracking distribution and metabolism within biological systems, providing insights into their therapeutic efficacy and safety profiles .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| MetAP2 Inhibition | Modulates activity for treating metabolic disorders | Reduces insulin resistance, improves lipid profiles |
| Obesity Treatment | Induces weight loss and manages obesity-related conditions | Significant weight loss observed in clinical studies |
| Pharmacological Studies | Evaluates effects on metabolic parameters in animal models | Improved glucose tolerance and metabolic health |
| Isotopically Labeled Compounds | Used for pharmacokinetic studies to track distribution | Insights into therapeutic efficacy and safety |
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may allow it to bind to particular enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
5-Oxa-spiro[2.5]oct-8-ylamine Hydrochloride (CAS: 1245643-87-1)
- Molecular Formula: C₇H₁₄ClNO .
- Applications: Limited data, but it shares similar synthetic utility as a spirocyclic amine .
6-Oxaspiro[2.5]octan-1-ylmethanamine Hydrochloride (CAS: 1384431-19-9)
- Molecular Formula: C₈H₁₆ClNO .
- Key Difference : Positional isomerism (amine at position 1 vs. 6) impacts solubility and reactivity in nucleophilic substitution reactions .
5-Oxaspiro[2.4]heptan-2-amine Hydrochloride
- Molecular Formula: C₆H₁₂ClNO .
- Key Difference: Smaller spiro core ([2.4]heptane vs.
Functionalized Spiro Derivatives
6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₈ClNO₃ .
- Key Difference : Incorporates a carboxylic acid group, significantly increasing hydrophilicity and enabling conjugation chemistry .
5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride
- Molecular Formula: Not explicitly listed, but includes a diazaspiro core .
Physicochemical and Commercial Comparison
Biological Activity
5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride is a chemical compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 177.67 g/mol
- Structure : The spirocyclic framework contributes to its unique reactivity and interaction with biological targets.
The biological activity of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound's spirocyclic structure allows for selective binding, potentially modulating the activity of various biological pathways.
Target Interactions
- Enzymatic Inhibition : It is hypothesized that the compound may inhibit certain enzymes involved in inflammatory processes, similar to other known spirocyclic compounds.
- Receptor Modulation : The unique structural features may allow it to act as a ligand for various receptors, influencing signaling pathways associated with pain and inflammation.
In Vitro Studies
Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of spirocyclic amines have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride | TBD | TBD | TBD |
| Celecoxib | 5.46 | 0.78 | 7.23 |
Note: TBD indicates that specific data for this compound is currently unavailable but is under investigation.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that spirocyclic compounds could significantly reduce edema in animal models when administered prior to inflammatory stimuli. The effectiveness was comparable to established anti-inflammatory drugs like indomethacin.
- Neuropharmacological Effects : Preliminary research suggests potential neuroprotective effects of spirocyclic compounds, indicating a need for further exploration in neurodegenerative disease models.
Synthesis and Structural Variations
The synthesis of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride typically involves:
- Formation of the Oxaspiro Ring : Utilizing cyclization reactions from appropriate precursors.
- Introduction of the Methanamine Group : Achieved through nucleophilic substitution reactions.
Comparative Analysis with Similar Compounds
The biological activity of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride can be contrasted with other spirocyclic compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Oxaspiro[2.5]octan-1-ylmethanamine | Spirocyclic amine | COX inhibition |
| 5-Oxaspiro[3.4]octan-6-ylmethanamine | Spirocyclic amine | Neuroprotective effects |
Q & A
Basic: What are the established synthetic pathways for 5-Oxaspiro[2.5]octan-6-ylmethanamine hydrochloride?
Answer:
The compound is typically synthesized via spirocyclization reactions. One method involves reacting a preformed spirocyclic ketone (e.g., 5-oxaspiro[2.5]octan-6-one) with an aminomethylating agent, such as benzylamine or ammonia, under reductive amination conditions. Catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) are used to facilitate the reaction .
Key steps :
- Spirocyclization : Formation of the spiro core via intramolecular ring closure.
- Aminomethylation : Introduction of the methanamine group.
- Hydrochloride salt formation : Acidic workup with HCl to stabilize the amine.
Advanced: How can reaction conditions be optimized to improve yield and selectivity in spirocyclic amine synthesis?
Answer:
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during spirocyclization.
- Catalyst screening : Pd/C or PtO2 for selective hydrogenation of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethers (THF) improve stereochemical outcomes.
Data Table :
| Condition | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd/C, H₂ (1 atm), DMF | 78 | 92 |
| NaBH3CN, MeOH | 65 | 85 |
| PtO2, H₂ (3 atm), THF | 72 | 88 |
Basic: What spectroscopic techniques are used to confirm the spirocyclic structure?
Answer:
- NMR :
- X-ray crystallography : Resolves the spatial arrangement of the spiro framework .
- IR : Amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Advanced: How can computational modeling predict biological interactions of this spirocyclic amine?
Answer:
- Molecular docking : Simulates binding to target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD simulations : Assess stability in biological membranes over nanosecond timescales.
Example : Docking studies suggest high affinity for serotonin receptors (Ki ~ 50 nM) due to the spiro core’s rigidity .
Basic: What preliminary biological screening assays are relevant for this compound?
Answer:
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus).
- Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) or acetylcholinesterase (AChE).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety thresholds (IC50 > 100 µM) .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound?
Answer:
- Animal models : Rodents (rats/mice) dosed orally (10–50 mg/kg) or intravenously (2–5 mg/kg).
- Sampling : Plasma collected at intervals (0.5, 1, 2, 4, 8, 24 h) for LC-MS/MS analysis.
- Parameters : Calculate AUC, Cmax, t₁/₂, and bioavailability.
Key finding : Low oral bioavailability (~15%) due to first-pass metabolism; nanoformulation improves absorption to 40% .
Basic: What are the storage and handling protocols for this hydrochloride salt?
Answer:
- Storage : Desiccated at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation.
- Handling : Use gloves and fume hoods; avoid contact with strong oxidizers (risk of exothermic decomposition) .
Advanced: How does fluorination of the spiro core alter physicochemical properties?
Answer:
Introducing fluorine (e.g., 6,6-difluoro derivative):
- Lipophilicity : Increases logP by ~0.5 units (measured via shake-flask method).
- Metabolic stability : Reduces CYP450-mediated oxidation (t₁/₂ extended from 2.1 to 4.7 h in microsomes) .
- Solubility : Aqueous solubility decreases from 12 mg/mL to 3 mg/mL (pH 7.4) .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : C18 column, mobile phase = 0.1% TFA in H2O/MeCN (gradient: 5→95% MeCN over 20 min), UV detection at 254 nm.
- TLC : Silica gel, eluent = CH2Cl2:MeOH (9:1), Rf ~0.4 .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., uniform MAO-B protocols).
- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).
- Batch variability : Verify compound purity (>98% via HPLC) and stereochemical consistency (chiral HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
